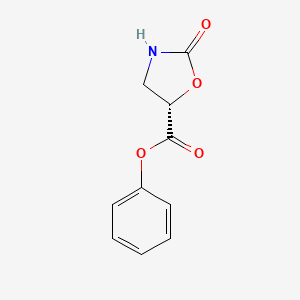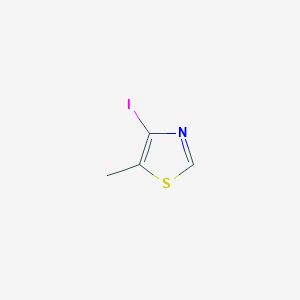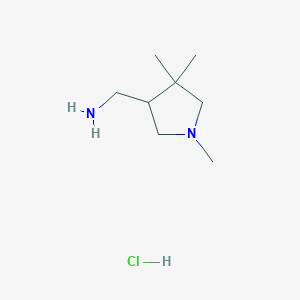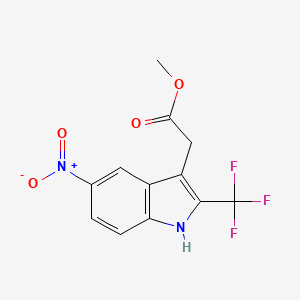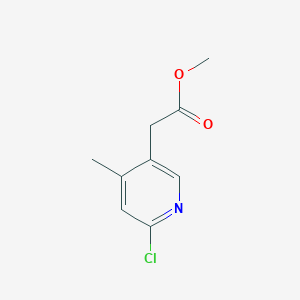![molecular formula C8H6BrN3S B12967699 2-Bromo-5-cyclopropylthiazolo[4,5-d]pyrimidine](/img/structure/B12967699.png)
2-Bromo-5-cyclopropylthiazolo[4,5-d]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-5-cyclopropylthiazolo[4,5-d]pyrimidine: is a heterocyclic compound with the following chemical structure:
C8H6BrN3S
This compound belongs to the thiazolo[4,5-d]pyrimidine family. Thiazole derivatives, like this compound, have diverse pharmacological activities, making them interesting targets for research and drug development .
Métodos De Preparación
Synthesis:: The synthesis of 2-Bromo-5-cyclopropylthiazolo[4,5-d]pyrimidine involves several steps
Starting Material: Begin with 4-amino-5-bromo-2-chloro-6-methylpyrimidine.
Carbon Disulfide Reaction: React the starting material with carbon disulfide (CS2) in the presence of potassium hydroxide (KOH) in dimethylformamide (DMF). This yields 5-chloro-7-methylthiazolo[4,5-d]pyrimidine-2(3H)-thione.
Alkylation: Alkylate the sulfur atom of the thiazolopyrimidine intermediate using various alkyl halides and triethylamine (Et3N) in acetonitrile.
Chlorine Substitution: Investigate the substitution of the chlorine atom in the alkylthio derivatives with morpholine.
Industrial Production:: Industrial-scale production methods for this compound may involve modifications of the synthetic route described above.
Análisis De Reacciones Químicas
2-Bromo-5-cyclopropylthiazolo[4,5-d]pyrimidine can undergo various reactions, including oxidation, reduction, and substitution. Common reagents and conditions depend on the specific transformation. Major products formed from these reactions would be derivatives of the thiazolopyrimidine core.
Aplicaciones Científicas De Investigación
This compound finds applications in various fields:
Medicinal Chemistry: Its structural features make it a potential candidate for drug development.
Antimicrobial and Antiviral Activities: Thiazolopyrimidines have shown promise as antimicrobial and antiviral agents.
Enzyme Inhibition: Some derivatives inhibit enzymes like acetyl-CoA carboxylase and VEGF receptors.
Anti-Inflammatory and Analgesic Properties: Certain thiazolopyrimidines exhibit anti-inflammatory and analgesic effects.
Mecanismo De Acción
The exact mechanism by which 2-Bromo-5-cyclopropylthiazolo[4,5-d]pyrimidine exerts its effects remains an active area of research. It likely involves interactions with specific molecular targets and signaling pathways.
Comparación Con Compuestos Similares
While there are few reports on this specific compound, it can be compared with other thiazolopyrimidines. Its uniqueness lies in its cyclopropyl substituent and bromine atom.
For further exploration, you may refer to the scientific literature
Propiedades
Fórmula molecular |
C8H6BrN3S |
|---|---|
Peso molecular |
256.12 g/mol |
Nombre IUPAC |
2-bromo-5-cyclopropyl-[1,3]thiazolo[4,5-d]pyrimidine |
InChI |
InChI=1S/C8H6BrN3S/c9-8-12-7-5(13-8)3-10-6(11-7)4-1-2-4/h3-4H,1-2H2 |
Clave InChI |
AFBMSKRXNDYLES-UHFFFAOYSA-N |
SMILES canónico |
C1CC1C2=NC=C3C(=N2)N=C(S3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7,8-Dihydro-1H-thiopyrano[4,3-d]pyrimidine-2,4(3H,5H)-dione 6,6-dioxide](/img/structure/B12967618.png)
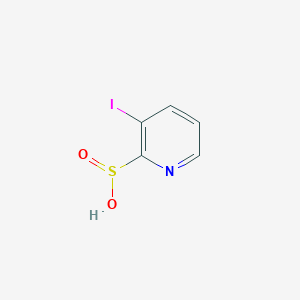
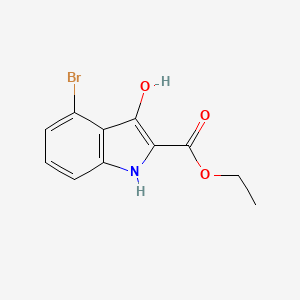
![1-methyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one](/img/structure/B12967631.png)

